molecular formula C7H3BrF4O B1529910 1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene CAS No. 1804909-90-7

1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene

Cat. No.: B1529910
CAS No.: 1804909-90-7
M. Wt: 259 g/mol
InChI Key: WUXOZWYIRBDSIP-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and a difluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene can be synthesized through several methods, typically involving halogenation and fluorination reactions. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-difluorobenzene.

    Bromination: The benzene derivative undergoes bromination using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atoms.

    Methoxylation: Finally, the difluoromethoxy group is introduced through a reaction with a suitable methoxylating agent, such as difluoromethyl ether (CHF2OCH3), under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 1-methoxy-2,3-difluoro-5-(difluoromethoxy)benzene.

Scientific Research Applications

1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory, antiviral, or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,3-difluorobenzene: Lacks the difluoromethoxy group, making it less lipophilic.

    1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene: Similar structure but with different fluorine substitution pattern.

    2-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene: Another isomer with different bromine and fluorine positions.

Uniqueness

1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and multiple fluorine atoms, along with the difluoromethoxy group, provides a distinct set of chemical properties that can be leveraged in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-bromo-5-(difluoromethoxy)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXOZWYIRBDSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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